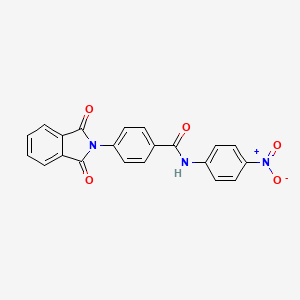

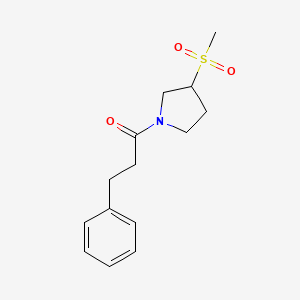

4-(1,3-dioxoisoindol-2-yl)-N-(4-nitrophenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3- and -4-nitrophenyl)-5,6,7,8-tetrahydrosoquinoline-3(2H)-thiones 2a,b were synthesized via cyclocondensation reaction of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3- and -4-nitrophenyl)cyclohexanones 1a,b with cyanothioacetamide .Molecular Structure Analysis

While the exact molecular structure of 4-NBP is not available, a similar compound, (1,3-dioxoisoindol-2-yl)methyl (E)-3-(4-nitrophenyl)prop-2-enoate, has been analyzed . It has a molecular formula of C18H12N2O6 and a molecular weight of 352.3 g/mol .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, compounds 2a,b reacted with ethyl iodide, 2-chloroacetamide, or its N-aryl derivatives in the presence of sodium acetate trihydrate to give 3-ethylthio-5,6,7,8-tetrahydroisoquinoline 3 and (5,6,7,8-tetrahydroisoquinolin-3-ylthio)acetamides 5a-i .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, (1,3-dioxoisoindol-2-yl)methyl (E)-3-(4-nitrophenyl)prop-2-enoate, have been analyzed . It has a molecular weight of 352.3 g/mol, XLogP3 of 3.1, hydrogen bond donor count of 0, hydrogen bond acceptor count of 6, rotatable bond count of 5, and topological polar surface area of 110 Ų .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Polyamides : Faghihi et al. (2010) explored the synthesis of optically active polyamides containing 4-nitro-1,3-dioxoisoindolin-2-yl groups. These polyamides showed solubility in polar organic solvents and were characterized using FT-IR spectroscopy, specific rotation, and thermogravimetric analysis (Faghihi, Absalar, & Hajibeygi, 2010).

Antibacterial and Antifungal Activities : Patel and Dhameliya (2010) synthesized compounds involving 4-(1,3-dioxoisoindolin-2-yl) and evaluated their antibacterial and antifungal activities, suggesting potential antimicrobial applications (Patel & Dhameliya, 2010).

Fluorescent Chemosensing Properties : Devaraj and Kandaswamy (2013) reported on the fluorescent chemosensing properties of isoindoline-based receptors for ions like F- and Cu2+. These compounds showed significant response and fluorescence enhancement in the presence of these ions (Devaraj & Kandaswamy, 2013).

Crystal Structure Analysis : Bülbül et al. (2015) focused on the crystal structure, spectroscopy, and computational studies of N-(1,3-dioxoisoindolin-2yl)benzamide. This study provided insights into the molecular structure through X-ray diffraction and theoretical calculations (Bülbül et al., 2015).

HIV Integrase Strand Transfer Inhibitors : Wadhwa et al. (2019) synthesized 3-(1,3-dioxoisoindolin-2-yl)-N-substituted phenyl benzamide analogues and evaluated them as HIV integrase strand transfer inhibitors, identifying several compounds with significant inhibition activity (Wadhwa, Jain, Patel, Shinde, & Jadhav, 2019).

Anti-Leishmanial Activity : Dias et al. (2015) synthesized new nitroaromatic compounds, including derivatives of 4-(1,3-dioxoisoindolin-2yl), and evaluated their anti-leishmanial activity. Some compounds showed promise as potential drugs for veterinary use (Dias et al., 2015).

Antioxidant Activity : Tumosienė et al. (2019) synthesized 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide derivatives and evaluated their antioxidant activity, finding some compounds to have higher activity than ascorbic acid (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

Propiedades

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N-(4-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13N3O5/c25-19(22-14-7-11-16(12-8-14)24(28)29)13-5-9-15(10-6-13)23-20(26)17-3-1-2-4-18(17)21(23)27/h1-12H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGCGYDZCHLEBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-nitrophenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2571921.png)

![2-((2,5-dimethylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2571927.png)

![N-(benzo[d]thiazol-2-yl)-2-chloro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2571931.png)

![(E)-4-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571932.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2571934.png)

![2-[(2-sec-butyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B2571935.png)

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2571939.png)